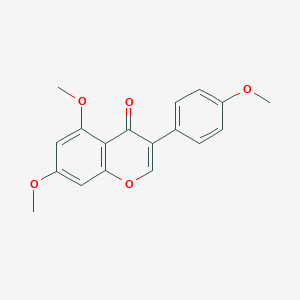
4',5,7-Trimethoxyisoflavone
概要
説明
準備方法
合成ルートと反応条件
バイオチャニンAジメチルエーテルは、いくつかの化学ルートによって合成できます。 一般的な方法の1つは、炭酸カリウムなどの塩基の存在下、ヨウ化メチルを使用してバイオチャニンAをメチル化することです . 反応は通常、アセトンまたはジメチルスルホキシド(DMSO)などの有機溶媒中で高温で行われます . 反応条件は、完全なメチル化と目的の生成物の高収率を確保するために注意深く制御する必要があります .
工業生産方法
バイオチャニンAジメチルエーテルの工業生産は、通常、植物源からのバイオチャニンAの抽出、それに続く化学修飾を伴います . 抽出プロセスでは、通常、エタノールまたはメタノールなどの溶媒を使用して、赤クローバーなどの植物材料からバイオチャニンAを分離します . 抽出されたバイオチャニンAは、次にメチル化反応にかけられ、ジメチルエーテル誘導体が生成されます . この方法は、効率性と費用対効果の良さから、大規模生産に適しています .
化学反応の分析
反応の種類
バイオチャニンAジメチルエーテルは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です .
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、バイオチャニンAジメチルエーテルを酸化します.
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、バイオチャニンAジメチルエーテルを還元します.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、バイオチャニンAジメチルエーテルの酸化により、キノンまたはその他の酸化された誘導体が生成される可能性があります . 還元反応により、生物活性が変化した化合物の還元形態が生成される可能性があります .
科学研究への応用
科学的研究の応用
作用機序
バイオチャニンAジメチルエーテルの作用機序は、さまざまな分子標的や経路との相互作用を伴います . 炎症、酸化ストレス、細胞増殖に関与する酵素や受容体の活性を調節することが知られています . たとえば、シクロオキシゲナーゼ-2(COX-2)の活性を阻害し、炎症性サイトカインの産生を抑制することができます . さらに、抗酸化経路を活性化して、酸化損傷に対する体の防御を強化することができます . この化合物のフィトエストロゲン活性は、エストロゲン受容体への結合を介して媒介され、遺伝子発現と細胞機能に影響を与えます .
類似の化合物との比較
バイオチャニンAジメチルエーテルは、ゲニステインやダイゼインなどの他のイソフラボンと構造的に類似しています . それは、そのメチル化された形態でユニークであり、安定性とバイオアベイラビリティを向上させています .
類似の化合物
類似化合物との比較
Biochanin A, dimethyl ether, is structurally similar to other isoflavones such as genistein and daidzein . it is unique in its methylated form, which enhances its stability and bioavailability .
Similar Compounds
Genistein: Another isoflavone with similar biological activities but lacks the methylation present in biochanin A, dimethyl ether.
Daidzein: Similar to genistein, daidzein is an isoflavone with comparable biological properties but without the methylation.
Formononetin: Another methylated isoflavone, but with different substitution patterns, leading to distinct biological effects.
特性
IUPAC Name |
5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVORTURQPBPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151315 | |
| Record name | 4',5,7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-82-9 | |
| Record name | 4',5,7-Trimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',5,7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4',5,7-trimethoxyisoflavone interact with the aryl hydrocarbon receptor (AhR), and what are the downstream effects of this interaction?
A1: While the provided research abstract [] doesn't delve into the specific binding interactions of this compound with AhR, it highlights that this compound acts as a potent AhR agonist. This means it binds to and activates the AhR, which is a transcription factor.
Q2: How does the structure of this compound compare to similar flavonoids in terms of AhR activity, and what does this suggest about the importance of structure for AhR agonism?
A2: The research highlights the critical role of structural variations in flavonoids for their AhR activity []. For example, while this compound is a potent AhR agonist, its isomeric flavone counterpart (with the phenyl ring at C-2 instead of C-3) is AhR-inactive [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















